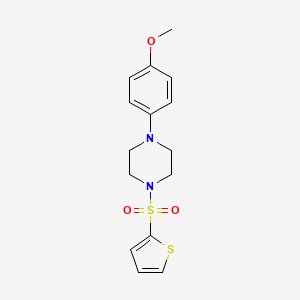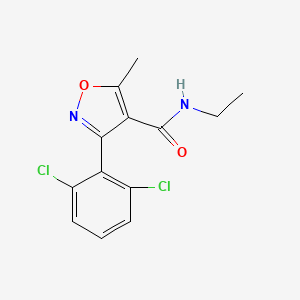![molecular formula C13H12N2O2S B5545406 4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5545406.png)
4-[(2-thienylacetyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds structurally related to 4-[(2-thienylacetyl)amino]benzamide, involves several key steps that ensure the formation of the desired compound with high specificity and yield. Techniques like the Gewald reaction have been utilized to obtain crucial intermediates such as ethyl 2-aminothiophene-3-carboxylates, which are foundational for creating benzamide derivatives through further chemical modifications (Gütschow et al., 1999).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is critical in determining their chemical behavior and interaction with biological targets. Advanced techniques like X-ray crystallography have been employed to ascertain the stereochemistry and molecular conformation of these compounds. These studies provide insights into the molecular arrangement and potential binding mechanisms with biological receptors (Reddy et al., 2016).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions that are pivotal in their functionalization and application. Reactions such as Pd(II)-catalyzed arylation and oxygenation highlight the versatility of these compounds in synthetic chemistry. These reactions not only modify the chemical structure but also enhance the compounds' biological activity by introducing functional groups that interact specifically with target molecules (Reddy et al., 2016).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are essential for determining the conditions under which these compounds can be used in biological experiments and for drug formulation. Studies involving the synthesis and characterization of these compounds provide valuable data on their physical attributes, which are crucial for their application in various scientific fields (Mohebat et al., 2015).
Scientific Research Applications
Pharmacological Properties and Clinical Use
Metoclopramide, a compound related to 4-[(2-thienylacetyl)amino]benzamide, demonstrates diverse pharmacological properties, including effects on gastrointestinal motility and antiemetic action. It aids in radiological examination of the small intestine, facilitates duodenal intubation, and reduces post-operative vomiting and symptoms of drug-induced vomiting. Its pharmacodynamic studies reveal rapid effects on the motility of the gastro-intestinal tract without significant effects on gastric secretion. Metoclopramide enhances the absorption of various drugs, highlighting its impact on drug interactions and absorption kinetics. Despite its benefits, side effects, including extrapyramidal reactions, limit its use in certain populations (Pinder et al., 2012).
Toxicity and Environmental Impact
Acrylamide, bearing a functional group similar to that in 4-[(2-thienylacetyl)amino]benzamide, presents significant toxicity concerns. It is a byproduct of food processing and has potential neurotoxic, reproductive, and carcinogenic effects. Efforts to understand acrylamide's formation, its presence in foods, and strategies to mitigate its levels highlight the ongoing research addressing its safety and impact on public health (Friedman, 2003).
Anticancer Applications
Histone deacetylase inhibitors, including benzamides similar to 4-[(2-thienylacetyl)amino]benzamide, represent a novel class of anticancer agents. These compounds, such as MS-275 and CI-994, show promise in treating various cancers by modulating gene expression and promoting cancer cell death. The pharmacological characterization of these inhibitors has opened new avenues for targeted cancer therapy, underscoring the therapeutic potential of benzamide derivatives (Kouraklis & Theocharis, 2006).
Environmental Degradation and Biotoxicity
Research on the environmental degradation of compounds similar to 4-[(2-thienylacetyl)amino]benzamide, such as acetaminophen, highlights the advanced oxidation processes (AOPs) used to treat contaminated water. Studies on the biotoxicity of degradation by-products emphasize the need for effective treatment methods to prevent ecological harm, showcasing the environmental implications of these chemical compounds (Qutob et al., 2022).
properties
IUPAC Name |
4-[(2-thiophen-2-ylacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c14-13(17)9-3-5-10(6-4-9)15-12(16)8-11-2-1-7-18-11/h1-7H,8H2,(H2,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAVEMJVYSWCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643512 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(Thiophen-2-ylacetyl)amino]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride](/img/structure/B5545341.png)


![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-methylbenzylidene)acetohydrazide](/img/structure/B5545364.png)
![methyl 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5545366.png)

![1-(3-furoyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,4-diazepane](/img/structure/B5545386.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5545388.png)
![4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5545391.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)

![2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545408.png)

![ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate](/img/structure/B5545422.png)